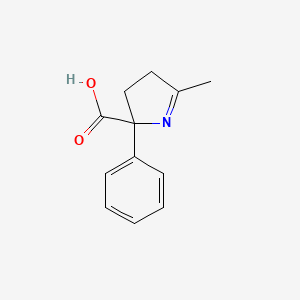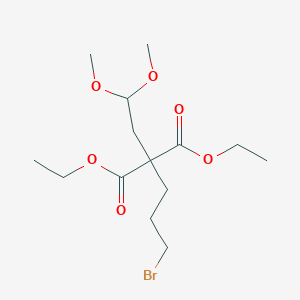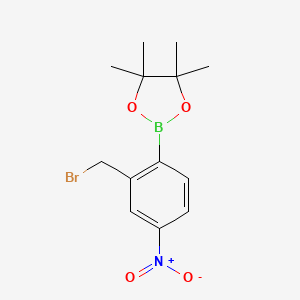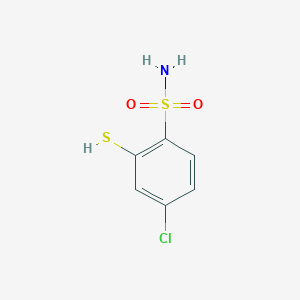
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is a synthetic organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Polyether Chain: The polyether chain can be synthesized through a series of etherification reactions, where diols are reacted with appropriate alkyl halides under basic conditions.
Introduction of the Unsaturated Acid: The unsaturated acid moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves the esterification of the unsaturated acid with 1,1-dimethylethanol (tert-butanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The unsaturated moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated ester.
Substitution: Carboxylic acid and alcohol.
Scientific Research Applications
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is largely dependent on its chemical structure. The polyether chain allows for interactions with various molecular targets, while the ester group can undergo hydrolysis to release active components. The unsaturated moiety can participate in addition reactions, potentially modifying biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraoxatricos-22-enoic acid, ethyl ester
- 3,6,9,12-Tetraoxatricos-22-enoic acid, methyl ester
- 3,6,9,12-Tetraoxatricos-22-enoic acid
Uniqueness
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl ester counterparts. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
716339-43-4 |
|---|---|
Molecular Formula |
C23H44O6 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H44O6/c1-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(24)29-23(2,3)4/h5H,1,6-21H2,2-4H3 |
InChI Key |
JMTCSWVBPXKKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)


